Defined C9-Chloro Structural Motif Establishes a 580 nM Biochemical Baseline for Chk1 Inhibition
The target compound's core scaffold, 9-chlorobenzo[h]isoquinolin-1(2H)-one (Compound 25), is a foundational CHK1 inhibitor with a precisely quantified biochemical IC50 of 580 nM . This establishes a defined potency baseline for the 9-chloro series, upon which the C4-benzoic acid substitution of the target compound is expected to further modulate potency, as demonstrated by extensive C4 SAR in related analogs .
| Evidence Dimension | Biochemical Potency (CHK1 IC50) |
|---|---|
| Target Compound Data | Not publicly reported; activity is inferred from SAR trends of the core scaffold. |
| Comparator Or Baseline | 9-chlorobenzo[h]isoquinolin-1(2H)-one (Core 25): CHK1 IC50 = 580 nM |
| Quantified Difference | Difference is not directly quantifiable for the target compound in the public domain. Class-level SAR suggests C4-substitution can improve potency by >30-fold relative to the unsubstituted core. |
| Conditions | CHK1 enzyme inhibition assay, run at Km for ATP (0.1 mM). |
Why This Matters
This data provides a critical, quantifiable anchor point, allowing researchers to benchmark their own assay results for the target compound and confirm on-target activity, which is essential for quality control in procurement.
